molecular formula C10H21NO B14039697 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine

2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine

Cat. No.: B14039697
M. Wt: 171.28 g/mol
InChI Key: FFDSZIYNXFFIQL-UHFFFAOYSA-N
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Description

2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.27984 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methoxymethyl group and an ethylamine chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves several steps. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form methoxymethylcyclohexane. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-(1-(MethoxyMethyl)cyclohexyl)ethanaMine can be compared with other similar compounds, such as:

The presence of the methoxymethyl group in this compound makes it unique, providing distinct chemical and biological properties that are valuable in various research fields.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[1-(methoxymethyl)cyclohexyl]ethanamine

InChI

InChI=1S/C10H21NO/c1-12-9-10(7-8-11)5-3-2-4-6-10/h2-9,11H2,1H3

InChI Key

FFDSZIYNXFFIQL-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)CCN

Origin of Product

United States

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